

Application Note: Measuring IL-2 and IFN- γ Secretion Following Hpk1-IN-43 Treatment

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Compound of Interest

Compound Name: Hpk1-IN-43

Cat. No.: B12386604

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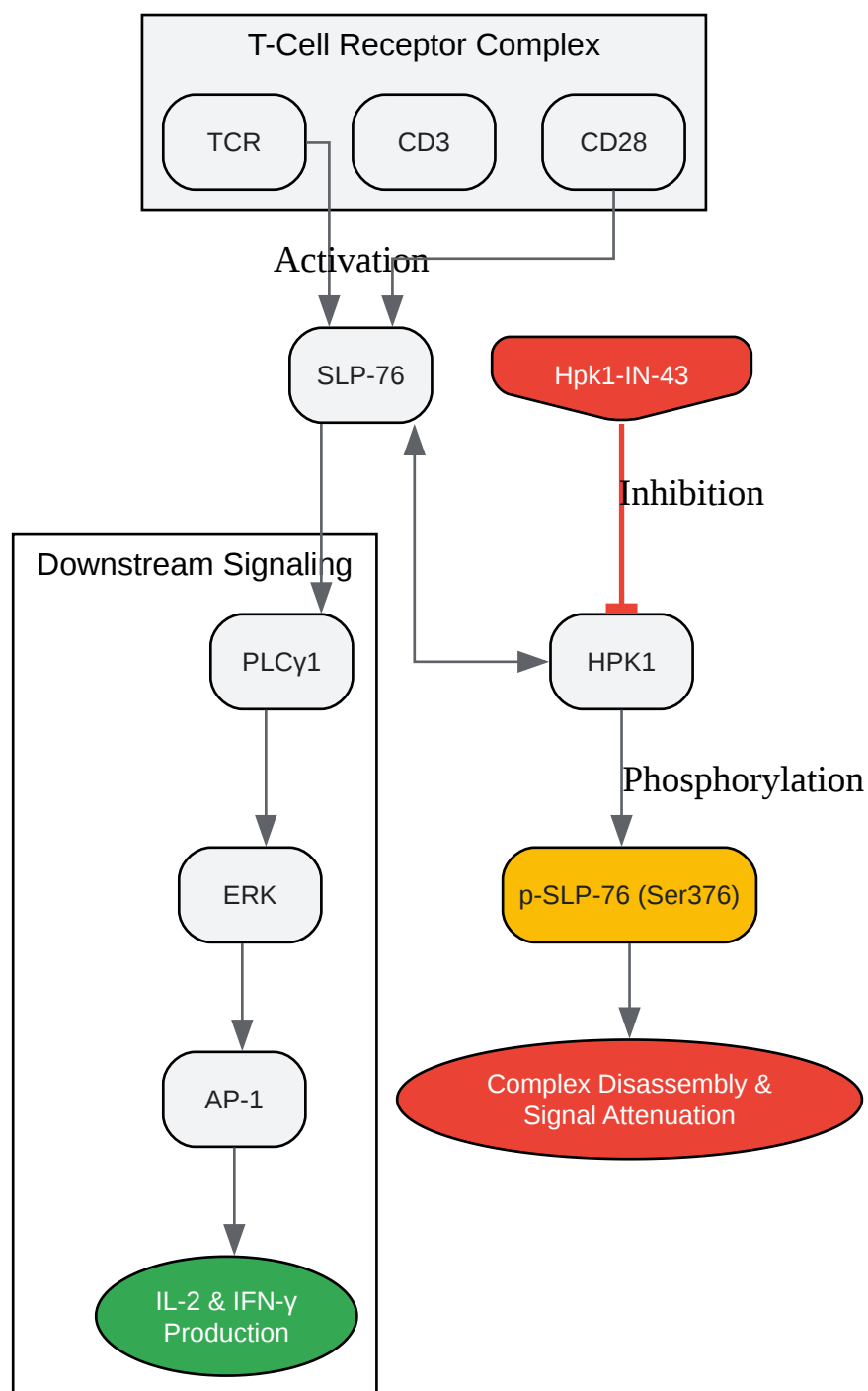
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell activation.^{[1][2][3]} Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates an inhibitory site on the SLP-76 adaptor protein.^{[1][4][5][6]} This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating downstream signaling and limiting T-cell effector functions, including the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ).^{[1][2][6]}

Hpk1-IN-43 is a potent and selective small molecule inhibitor of HPK1 with an IC₅₀ value of 0.32 nM.^{[4][7]} By blocking the kinase activity of HPK1, **Hpk1-IN-43** prevents the phosphorylation of SLP-76, leading to enhanced T-cell activation and increased secretion of IL-2 and IFN- γ .^{[4][8]} This makes **Hpk1-IN-43** a valuable tool for studying the role of HPK1 in T-cell biology and for exploring the therapeutic potential of HPK1 inhibition in immuno-oncology.^{[2][8]}

This application note provides detailed protocols for treating T-cells with **Hpk1-IN-43** and subsequently measuring the secretion of IL-2 and IFN- γ using enzyme-linked immunosorbent assay (ELISA).

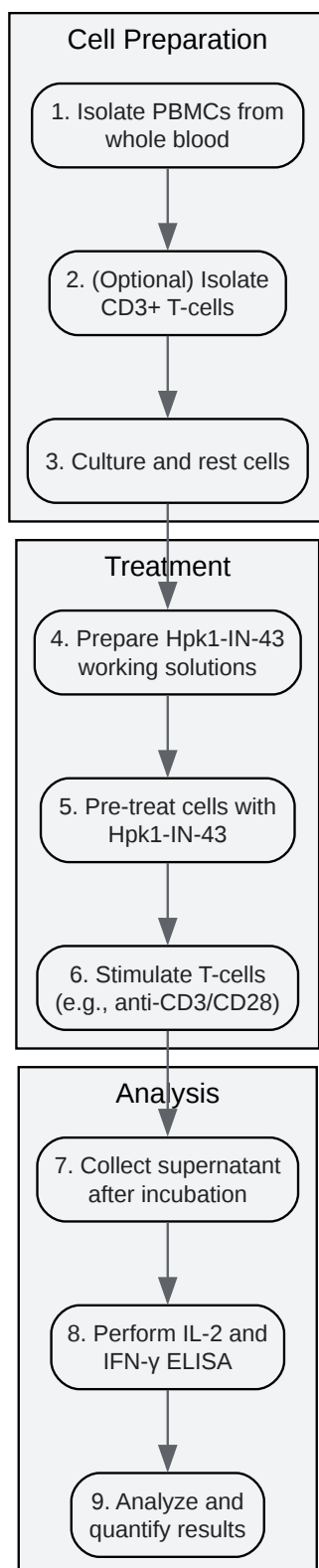
Signaling Pathway



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Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow



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Caption: Experimental workflow for measuring cytokine secretion.

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Hpk1-IN-43** (prepare stock solution in DMSO)
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- Human IL-2 ELISA Kit
- Human IFN- γ ELISA Kit
- 96-well cell culture plates
- 96-well ELISA plates
- Plate reader

Experimental Protocols

Preparation of T-Cells

- Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
- (Optional) For a pure T-cell population, further isolate CD3⁺ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Count the cells and adjust the density to 1×10^6 cells/mL.

- Plate 100 μ L of the cell suspension into each well of a 96-well flat-bottom plate.
- Incubate the cells at 37°C in a 5% CO₂ incubator for at least 2 hours to rest before treatment.

Hpk1-IN-43 Treatment and T-Cell Stimulation

- Prepare a serial dilution of **Hpk1-IN-43** in complete RPMI 1640 medium from a concentrated stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal dose-response.^{[1][9]}
- Include a vehicle control (DMSO) at the same final concentration as the highest **Hpk1-IN-43** concentration.
- Carefully remove 50 μ L of media from each well of the rested T-cells and add 50 μ L of the diluted **Hpk1-IN-43** or vehicle control.
- Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI 1640 medium. The optimal concentration of antibodies should be determined empirically, but a common starting point is 1 μ g/mL for each.
- Add 100 μ L of the stimulation cocktail to each well. Include unstimulated control wells (media only).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the specific cell type and activation strength.^[2]

Measurement of IL-2 and IFN- γ Secretion by ELISA

- After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
- Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
- Perform the IL-2 and IFN- γ ELISA on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used.

- Briefly, this will involve:
 - Coating a 96-well ELISA plate with the capture antibody.
 - Blocking the plate to prevent non-specific binding.
 - Adding the collected supernatants and standards to the plate.
 - Incubating with a detection antibody.
 - Adding a substrate to produce a colorimetric signal.
 - Stopping the reaction and reading the absorbance at the appropriate wavelength using a plate reader.
- Calculate the concentration of IL-2 and IFN- γ in each sample by comparing the absorbance values to the standard curve.

Data Presentation

The following tables represent expected data from experiments measuring IL-2 and IFN- γ secretion from stimulated human PBMCs treated with varying concentrations of **Hpk1-IN-43**.

Table 1: Effect of **Hpk1-IN-43** on IL-2 Secretion in Stimulated PBMCs

Hpk1-IN-43 Concentration (nM)	IL-2 Concentration (pg/mL) \pm SD	Fold Increase vs. Stimulated Control
0 (Unstimulated)	15.2 \pm 3.1	-
0 (Stimulated)	450.6 \pm 25.8	1.0
1	875.3 \pm 42.1	1.9
10	1532.8 \pm 78.4	3.4
100	2105.1 \pm 102.5	4.7
1000	2150.4 \pm 115.7	4.8

Table 2: Effect of **Hpk1-IN-43** on IFN- γ Secretion in Stimulated PBMCs

Hpk1-IN-43 Concentration (nM)	IFN- γ Concentration (pg/mL) \pm SD	Fold Increase vs. Stimulated Control
0 (Unstimulated)	35.7 \pm 5.4	-
0 (Stimulated)	1250.2 \pm 89.3	1.0
1	2375.9 \pm 112.6	1.9
10	3875.1 \pm 198.7	3.1
100	4500.8 \pm 234.1	3.6
1000	4560.3 \pm 250.9	3.6

Troubleshooting

Issue	Possible Cause	Suggestion
Low cytokine secretion	Poor T-cell activation	Titrate anti-CD3/CD28 antibody concentrations. Ensure proper coating of plates if using plate-bound antibodies. Use a stronger stimulant.
Suboptimal incubation time	Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine peak cytokine production.	
Cell viability issues	Check cell viability before and after the experiment using Trypan Blue or a viability stain. Ensure proper handling and culture conditions.	
High background in ELISA	Insufficient washing	Increase the number of wash steps during the ELISA protocol.
Inadequate blocking	Ensure the blocking buffer is fresh and incubate for the recommended time.	
High variability between replicates	Pipetting errors	Use calibrated pipettes and ensure consistent pipetting technique.
Uneven cell distribution	Gently mix the cell suspension before plating.	

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effect of the HPK1 inhibitor, **Hpk1-IN-43**, on T-cell cytokine production. The expected results demonstrate that **Hpk1-IN-43** can significantly enhance the secretion of both IL-2 and IFN- γ in

a dose-dependent manner in stimulated T-cells. This methodology is a valuable tool for researchers in immunology and drug development to further explore the role of HPK1 in immune regulation.

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